2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with azepane, methylpiperazine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Substitution with Azepane and Methylpiperazine: The azepane and methylpiperazine groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: The azepane and methylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Various nucleophiles can replace the azepane or methylpiperazine groups, leading to a range of substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating various diseases, including infections and cancers.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The nitro group may participate in redox reactions, while the azepane and methylpiperazine groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)-4-(4-methylpiperazin-1-yl)pyrimidine: Lacks the nitro group, which may reduce its reactivity.
6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine: Lacks the azepane group, potentially affecting its binding properties.
2-(Azepan-1-yl)-5-nitropyrimidin-4-amine: Lacks the methylpiperazine group, which may alter its pharmacological profile.
Uniqueness
2-(Azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to the combination of its functional groups. The presence of both azepane and methylpiperazine groups, along with the nitro group, provides a distinctive set of chemical and biological properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C15H25N7O2 |
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Molecular Weight |
335.41 g/mol |
IUPAC Name |
2-(azepan-1-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C15H25N7O2/c1-19-8-10-20(11-9-19)14-12(22(23)24)13(16)17-15(18-14)21-6-4-2-3-5-7-21/h2-11H2,1H3,(H2,16,17,18) |
InChI Key |
UORAIWBWIDQJDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 |
Origin of Product |
United States |
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